Amicoumacin A Exhibits 8-Fold Higher Potency Than Amicoumacin B Against Liberibacter crescens
In a study targeting the citrus pathogen Liberibacter crescens, Amicoumacin A demonstrated an MIC of 1.25 µg/mL, which is eight times more potent than its direct analog Amicoumacin B (MIC = 10 µg/mL) [1]. This direct comparison underscores that Amicoumacin A is the superior antibacterial component within the amicoumacin complex against this target.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 1.25 µg/mL |
| Comparator Or Baseline | Amicoumacin B: 10 µg/mL |
| Quantified Difference | 8-fold lower MIC (higher potency) |
| Conditions | In vitro broth microdilution assay against Liberibacter crescens, a culturable surrogate for 'Candidatus Liberibacter asiaticus'. |
Why This Matters
This data is critical for researchers developing treatments for Huanglongbing (citrus greening disease), as it quantifies the superior efficacy of Amicoumacin A over its close analog.
- [1] Vieira FC, Mandadi KK, Ramasamy M, et al. Amicoumacins produced by the native citrus microbiome isolate Bacillus safensis inhibit the Huanglongbing-associated bacterial pathogen “Candidatus Liberibacter asiaticus”. Applied and Environmental Microbiology. 2025;91(8). View Source
